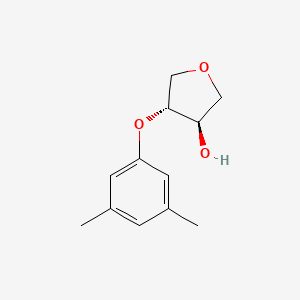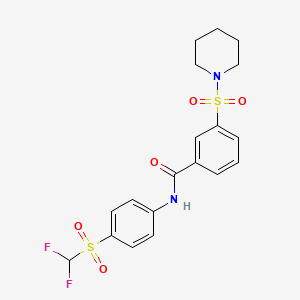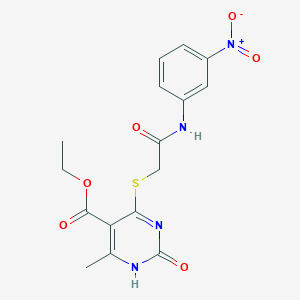
Ethyl-6-Methyl-4-((2-((3-Nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidin-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische (NLO) Materialien
TFPPC wurde auf seine nichtlinearen optischen Eigenschaften untersucht. Diese Materialien sind entscheidend für Geräte wie Laser, optische Schalter und Frequenzumwandler. Forscher untersuchen die Fähigkeiten von TFPPC zur Erzeugung der zweiten Harmonischen (SHG), die zu effizienten Signalverarbeitungs- und Kommunikationssystemen beitragen .
Medizinische Chemie: Antibakterielle Aktivität
Theoretische Studien unter Verwendung von Docking-Experimenten haben das antibakterielle Potenzial von TFPPC bewertet. Es zeigt vielversprechende Aktivität gegen Staphylococcus aureus, was es zu einem Kandidaten für die Medikamentenentwicklung macht. Toxikologische Vorhersagen deuten darauf hin, dass TFPPC relativ sicher ist, was sein Potenzial als antibakterielles Mittel erhöht .
Antihypertensive Mittel
Dihydropyrimidin-Derivate, einschließlich TFPPC, wurden auf ihre antihypertensiven Eigenschaften untersucht. Diese Verbindungen modulieren den Blutdruck und die kardiovaskuläre Gesundheit. Die Struktur von TFPPC deutet auf eine mögliche Wirksamkeit bei der Behandlung von Bluthochdruck hin .
Supramolekulare Anordnungen und Sensoren
Der Pharmakophor von TFPPC hat aufgrund seiner Rolle bei der Entwicklung supramolekularer Anordnungen und Sensoren Interesse geweckt. Forscher haben seine chelatisierenden Eigenschaften und Wechselwirkungen mit anderen Molekülen untersucht. Diese Anwendungen haben Auswirkungen auf die Wirkstoffabgabe und die chemische Sensorik .
Antitumorpotenzial
Obwohl die Antitumoraktivität von TFPPC theoretisch ist, machen seine strukturellen Merkmale es zu einem interessanten Kandidaten. Forscher untersuchen weiterhin seine Auswirkungen auf zelluläre Prozesse, insbesondere seine Wechselwirkung mit mitotischen Proteinen .
Arzneimittelähnliche Eigenschaften
In Anbetracht seines günstigen toxikologischen Profils und seiner In-silico-Eigenschaften könnte TFPPC als Leitverbindung für das Wirkstoffdesign dienen. Seine einzigartige Struktur und seine potenziellen therapeutischen Anwendungen rechtfertigen weitere Untersuchungen .
Eigenschaften
IUPAC Name |
ethyl 6-methyl-4-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-5-4-6-11(7-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZVZXBIZUZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-[({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzoate](/img/structure/B2361358.png)

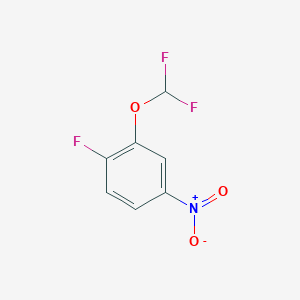
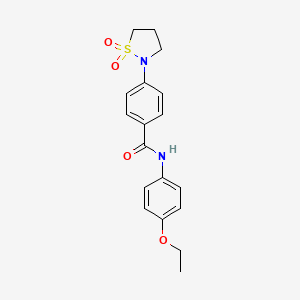
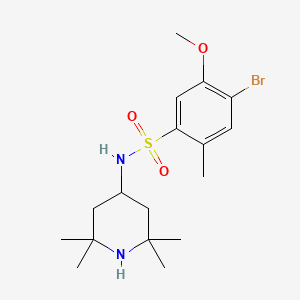

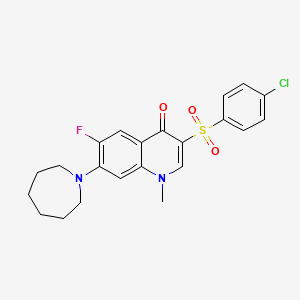
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)


![Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2361375.png)

